molecular formula C12H14N4O2 B254238 5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one

5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one

Cat. No. B254238
M. Wt: 246.27 g/mol
InChI Key: XRODGEOOJDMTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one is a chemical compound that is commonly used in scientific research. It is a member of the triazine family of compounds, which are known for their diverse range of biological activities.

Scientific Research Applications

5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

Mechanism of Action

The mechanism of action of 5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one is not fully understood, but it is believed to inhibit various enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cancer cell proliferation. It has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory properties and to inhibit the activity of various enzymes and proteins involved in disease processes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one in lab experiments is its diverse range of biological activities. It has been shown to have anticancer, neuroprotective, and anti-inflammatory properties, making it a promising therapeutic agent in various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one. One area of interest is the development of more potent and selective derivatives of the compound for use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic targets. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-isopropoxyaniline in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain the final compound.

properties

Product Name

5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H14N4O2/c1-8(2)18-10-6-4-3-5-9(10)14-11-7-13-16-12(17)15-11/h3-8H,1-2H3,(H2,14,15,16,17)

InChI Key

XRODGEOOJDMTFJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC2=NC(=O)NN=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1NC2=NC(=O)NN=C2

Origin of Product

United States

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